6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
The synthesis of 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of synthetic strategies available for the preparation of this compound.
Chemical Reactions Analysis
6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, acetic acid, and diketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with iodine can lead to the formation of iodinated derivatives, while reactions with diketones can result in the formation of substituted pyrazolopyridines .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors . Additionally, it has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties . In the industrial sector, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these kinases, the compound can disrupt the signaling pathways involved in cancer cell growth and survival . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be compared to other similar compounds, such as pyrazolopyrimidines and pyrazolopyridines . These compounds share a similar fused ring system but differ in their substituents and specific chemical properties. For example, pyrazolopyrimidines like allopurinol and zaleplon are known for their therapeutic applications in treating gout and insomnia, respectively . In contrast, this compound is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H,(H3,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESPDHKJYFIMSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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